Psymberin

Description

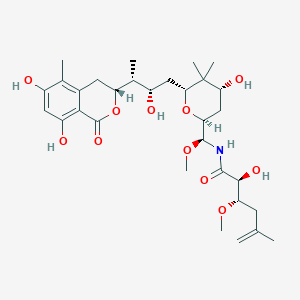

Psymberin is a natural product found in Ircinia ramosa and Psammocinia bulbosa with data available.

Properties

Molecular Formula |

C31H47NO11 |

|---|---|

Molecular Weight |

609.7 g/mol |

IUPAC Name |

(2S,3S)-N-[(S)-[(2S,4R,6R)-6-[(2S,3R)-3-[(3R)-6,8-dihydroxy-5-methyl-1-oxo-3,4-dihydroisochromen-3-yl]-2-hydroxybutyl]-4-hydroxy-5,5-dimethyloxan-2-yl]-methoxymethyl]-2-hydroxy-3-methoxy-5-methylhex-5-enamide |

InChI |

InChI=1S/C31H47NO11/c1-14(2)9-22(40-7)27(37)28(38)32-29(41-8)23-13-24(36)31(5,6)25(42-23)12-19(34)16(4)21-10-17-15(3)18(33)11-20(35)26(17)30(39)43-21/h11,16,19,21-25,27,29,33-37H,1,9-10,12-13H2,2-8H3,(H,32,38)/t16-,19+,21-,22+,23+,24-,25-,27+,29+/m1/s1 |

InChI Key |

BNNIEBYABSNREN-CYRUSRGFSA-N |

Isomeric SMILES |

CC1=C2C[C@@H](OC(=O)C2=C(C=C1O)O)[C@H](C)[C@H](C[C@@H]3C([C@@H](C[C@H](O3)[C@@H](NC(=O)[C@H]([C@H](CC(=C)C)OC)O)OC)O)(C)C)O |

Canonical SMILES |

CC1=C2CC(OC(=O)C2=C(C=C1O)O)C(C)C(CC3C(C(CC(O3)C(NC(=O)C(C(CC(=C)C)OC)O)OC)O)(C)C)O |

Synonyms |

irciniastatin A psymberin |

Origin of Product |

United States |

Foundational & Exploratory

Psymberin: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psymberin, a potent cytotoxic polyketide, has garnered significant attention in the scientific community since its independent discovery in 2004 from two distinct species of marine sponges, Psammocinia sp. and Ircinia ramose. Also known as Irciniastatin A, this marine natural product exhibits remarkable and selective bioactivity against a range of cancer cell lines, particularly melanoma, breast, and colon cancers, with IC50 values in the nanomolar range. Its complex molecular architecture and scarcity in nature have made it a compelling target for total synthesis. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of Psymberin, with a focus on its mechanism of action as a potent inhibitor of protein synthesis and an activator of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Detailed experimental protocols for its isolation and characterization, along with a comprehensive summary of its cytotoxic activity, are presented to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Discovery and Sourcing

Psymberin was independently and nearly simultaneously isolated by two research groups in 2004. The Crews laboratory isolated the compound from the marine sponge Psammocinia sp., while the Pettit group extracted it from Ircinia ramose.[1] Initial structural elucidation revealed a complex molecule featuring a dihydropyran core, a dihydroisocoumarin moiety, and a unique N-acyl aminal linkage. Subsequent total synthesis efforts confirmed that Psymberin and Irciniastatin A are identical compounds.[2][3] The natural abundance of Psymberin is low, necessitating extensive sponge collection and extraction for its isolation, which has spurred the development of multiple total synthesis strategies to provide a sustainable supply for further biological investigation.[3][4][5]

Isolation and Purification: Experimental Protocols

The isolation of Psymberin from its marine sponge sources is a multi-step process that relies on bioassay-guided fractionation to track the cytotoxic activity throughout the purification cascade.

General Bioassay-Guided Fractionation Workflow

The following diagram outlines a typical workflow for the isolation of Psymberin.

Detailed Protocol for Isolation from Ircinia ramose

This protocol is a composite based on typical natural product isolation procedures and should be adapted based on specific laboratory conditions and bioassay results.[6][7][8]

1. Extraction and Partitioning:

-

Lyophilize and grind the sponge material (Ircinia ramose).

-

Exhaustively extract the ground sponge with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

-

Concentrate the extract under reduced pressure to yield a crude organic extract.

-

Suspend the crude extract in water and partition sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Monitor the cytotoxic activity of each fraction using a relevant cancer cell line (e.g., HCT-116). The majority of the cytotoxic activity should reside in the EtOAc fraction.

2. Silica Gel Chromatography:

-

Subject the active EtOAc fraction to silica gel flash chromatography.

-

Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% EtOAc, followed by a gradient of EtOAc in methanol.

-

Collect fractions and test for cytotoxicity. Pool the active fractions.

3. High-Performance Liquid Chromatography (HPLC):

-

Further purify the active fractions from the silica gel column using reversed-phase HPLC.

-

Employ a C18 column with a gradient elution system, for example, a water/acetonitrile (ACN) gradient containing 0.1% trifluoroacetic acid (TFA).

-

Monitor the elution profile using a UV detector (e.g., at 210 nm and 254 nm).

-

Collect peaks and test for cytotoxicity. The peak corresponding to Psymberin should exhibit potent activity.

-

Perform a final purification step using isocratic HPLC if necessary to achieve >95% purity.

4. Structural Characterization:

-

Confirm the identity and structure of the purified Psymberin using spectroscopic methods.

-

High-Resolution Mass Spectrometry (HRMS): Determine the exact mass and molecular formula.[1][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra to confirm the chemical structure and stereochemistry.[9][10][11][12][13]

Biological Activity and Mechanism of Action

Psymberin is a highly potent cytotoxic agent with a dual mechanism of action that ultimately leads to cell cycle arrest and apoptosis.

Inhibition of Protein Synthesis

The primary mechanism of action of Psymberin is the inhibition of eukaryotic protein synthesis.[10] It targets the 80S ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.[14][15][16] While the precise binding site is still under investigation, it is believed to interfere with the translocation step of elongation, thereby halting the process of polypeptide chain extension.[1]

Activation of the p38 MAPK Signaling Pathway

In addition to its direct effect on the ribosome, Psymberin has been shown to induce cellular stress, leading to the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[10][17][18][19][20][21][22] The p38 MAPK pathway is a key regulator of cellular responses to stress, and its activation by Psymberin contributes to the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

Psymberin has been evaluated against the NCI-60 panel of human cancer cell lines, demonstrating potent and selective activity. The following table summarizes the reported 50% growth inhibition (GI50) values for Psymberin against a selection of these cell lines. It is important to note that GI50 values can vary between experiments.[4][6][11][23][24][25][26][27][28]

| Cell Line | Cancer Type | GI50 (nM) |

| Breast Cancer | ||

| MCF7 | Breast | < 2.5 |

| MDA-MB-231 | Breast | < 2.5 |

| HS 578T | Breast | < 2.5 |

| Colon Cancer | ||

| HCT-116 | Colon | < 2.5 |

| HT29 | Colon | < 2.5 |

| SW-620 | Colon | < 2.5 |

| Melanoma | ||

| LOX IMVI | Melanoma | < 2.5 |

| MALME-3M | Melanoma | < 2.5 |

| SK-MEL-28 | Melanoma | < 2.5 |

| Leukemia | ||

| CCRF-CEM | Leukemia | > 25,000 |

| K-562 | Leukemia | > 25,000 |

| MOLT-4 | Leukemia | > 25,000 |

Data compiled from publicly available NCI-60 screening data and published literature. The ">" symbol indicates that the GI50 value was greater than the highest concentration tested.

Conclusion and Future Directions

Psymberin stands out as a highly promising marine-derived natural product with potent and selective anticancer activity. Its dual mechanism of action, targeting both protein synthesis and a key stress-response pathway, makes it an attractive candidate for further preclinical and clinical development. The successful total synthesis of Psymberin has overcome the limitation of its natural supply, paving the way for the generation of analogs with potentially improved therapeutic indices. Future research should focus on elucidating the precise molecular interactions of Psymberin with the ribosome, further delineating the downstream effects of p38 MAPK activation, and evaluating its efficacy and safety in in vivo models. The unique biological profile of Psymberin underscores the vast potential of marine organisms as a source of novel therapeutic agents.

References

- 1. Total Synthesis of (−)-Irciniastatin B and Structural Confirmation via Chemical Conversion to (+)-Irciniastatin A (Psymberin) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 3. nacalai.com [nacalai.com]

- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ancestral Interactions of Ribosomal RNA and Ribosomal Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. melnikovlab.com [melnikovlab.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. Inhibition of the Eukaryotic 80S Ribosome as a Potential Anticancer Therapy: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure of the 80S ribosome from Saccharomyces cerevisiae--tRNA-ribosome and subunit-subunit interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Features of 80S mammalian ribosome and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeting the Human 80S Ribosome in Cancer: From Structure to Function and Drug Design for Innovative Adjuvant Therapeutic Strategies [mdpi.com]

- 18. Ancestral Interactions of Ribosomal RNA and Ribosomal Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Activation and signaling of the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biorxiv.org [biorxiv.org]

- 27. protocols.io [protocols.io]

- 28. researchgate.net [researchgate.net]

Unraveling Irciniastatin A: A Deep Dive into its Structure and Stereochemistry

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the structure elucidation and stereochemical assignment of Irciniastatin A, a potent cytotoxic marine natural product. We delve into the key experimental data and methodologies that were instrumental in defining its complex architecture.

Initially isolated from the marine sponge Ircinia ramosa, Irciniastatin A, also known as Psymberin, garnered significant attention for its potent and selective cancer cell growth inhibition.[1][2][3] The journey to fully characterize its structure was a complex undertaking, culminating in its total synthesis, which ultimately confirmed its absolute stereochemistry and revealed that Irciniastatin A and Psymberin are, in fact, the same molecule.[4]

The Architectural Puzzle: Key Structural Features

Irciniastatin A possesses a complex molecular architecture characterized by three key fragments: a highly substituted 2,6-trans-tetrahydropyran core, a dihydroisocoumarin moiety, and a sensitive N,O-aminal linkage.[1] The initial structural hypotheses were formulated based on extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). However, the relative and absolute stereochemistry of several stereocenters remained ambiguous, necessitating a combination of chemical degradation, derivatization, and ultimately, total synthesis to resolve.[4]

A significant breakthrough in the structural elucidation came from the first total synthesis by De Brabander and colleagues.[1] Their work not only established the absolute configuration of the molecule but also definitively proved the identity of (+)-Irciniastatin A and (+)-Psymberin.[1]

Quantitative Spectroscopic Data

The structural assignment of Irciniastatin A was heavily reliant on detailed analysis of its spectroscopic data. Below is a summary of key quantitative data obtained from various spectroscopic techniques.

| Technique | Parameter | Observed Value |

| ¹H NMR | Chemical Shift (δ) | See detailed table below |

| ¹³C NMR | Chemical Shift (δ) | See detailed table below |

| HRMS (ES+) | m/z [M+Na]⁺ | 507.2210 (calculated for C₂₃H₄₀O₇Si₂Na: 507.2211)[1] |

| Optical Rotation | [α]D²⁰ | +11.0 (c 1.3, CHCl₃) for a synthetic intermediate[1] |

Detailed ¹H and ¹³C NMR Data for a Synthetic Intermediate of (+)-Irciniastatin A: [1]

| Position | ¹³C NMR (125 MHz, CDCl₃) δ | ¹H NMR (500 MHz, CDCl₃) δ, multiplicity (J in Hz) |

| 1 | 168.7 | - |

| 2 | 157.7 | - |

| 3 | 119.3 | 6.97 (s, 1H) |

| 4 | 154.0 | - |

| 5 | 120.8 | - |

| 6 | 130.5 | - |

| 7 | 102.1 | - |

| 8 | 93.4 | 5.19 (s, 2H) |

| 9 | 66.6 | 3.79-3.71 (m, 4H) |

| 10 | 52.3 | 3.85 (s, 3H) |

| 11 | 46.1 | 3.64 (d, J = 1.8 Hz, 2H) |

| 12 | 11.9 | 2.08 (s, 3H) |

| 13 | 18.3 | 0.99-0.91 (m, 4H) |

| 14 | 18.2 | 0.99-0.91 (m, 4H) |

| 15 | -1.2 | 0.00 (s, 9H) |

| 16 | -1.2 | 0.00 (s, 9H) |

| Aldehyde C | 198.7 | 9.62 (dd, J = 1.8, 1.8 Hz, 1H) |

| OCH₂Ph | 93.9 | 5.24 (s, 2H) |

| OCH₂Ph | 66.6 | - |

Key Experimental Protocols

The successful elucidation and synthesis of Irciniastatin A involved a series of sophisticated chemical transformations. Below are detailed methodologies for some of the pivotal steps.

Boron-Mediated Aldol Reaction for C15-C17 Stereotriad

This reaction was crucial for establishing the syn-syn relationship of the three contiguous stereocenters in the side chain.[1]

Protocol:

-

To a solution of the ketone fragment in a suitable solvent (e.g., diethyl ether) at -78 °C, add dichlorophenylborane and triethylamine.

-

Stir the mixture for 30 minutes to generate the Z-boron enolate.

-

Add the aldehyde fragment dropwise to the reaction mixture.

-

After stirring for a specified time, quench the reaction with a suitable buffer (e.g., phosphate buffer).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting aldol product by flash column chromatography.

Late-Stage Curtius Rearrangement for N,O-Aminal Formation

The acid-sensitive N,O-aminal moiety was installed late in the synthesis using a Curtius rearrangement, a strategy that proceeds with complete retention of configuration.[1][2]

Protocol:

-

Activate the carboxylic acid precursor with diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine) in an inert solvent (e.g., toluene).

-

Heat the reaction mixture to induce the Curtius rearrangement, forming the corresponding isocyanate.

-

Trap the isocyanate with a suitable alcohol (e.g., 2-(trimethylsilyl)ethanol) to form a Teoc-protected amine.

-

Subsequent deprotection and cyclization under controlled conditions yield the desired N,O-aminal.

Dess-Martin Periodinane (DMP) Oxidation

This oxidation was employed to convert a secondary alcohol to a ketone, a key step in the synthesis of Irciniastatin B from an Irciniastatin A intermediate.[3]

Protocol:

-

Dissolve the secondary alcohol in a chlorinated solvent (e.g., dichloromethane).

-

Add Dess-Martin periodinane to the solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography.

Logical Workflow of Structure Elucidation

The process of determining the complete structure of Irciniastatin A followed a logical progression from initial isolation to final confirmation through total synthesis.

Caption: Logical workflow for the structure elucidation of Irciniastatin A.

Retrosynthetic Analysis of Irciniastatin A

The total synthesis of Irciniastatin A was a convergent process, involving the preparation of key fragments that were later coupled. A simplified retrosynthetic analysis is depicted below.

Caption: Simplified retrosynthetic analysis of Irciniastatin A.

Biological Implications: A Glimpse into its Mechanism of Action

Irciniastatin A's potent cytotoxicity is attributed to its ability to inhibit protein translation.[5] Studies have shown that it binds to the ribosome, thereby halting protein synthesis and inducing cell death.[1][5] Furthermore, it has been observed to activate stress-activated protein kinases such as JNK and p38.[3]

Caption: Proposed mechanism of action for Irciniastatin A.

The successful elucidation of Irciniastatin A's structure and stereochemistry stands as a testament to the power of modern synthetic and analytical techniques. This detailed understanding of its molecular architecture is crucial for ongoing efforts to develop analogs with improved therapeutic profiles for potential use in oncology.

References

- 1. Total Synthesis of (+)-Irciniastatin A (a.k.a. Psymberin) and (−)-Irciniastatin B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Total Synthesis of Irciniastatin A (Psymberin) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of (−)-Irciniastatin B and Structural Confirmation via Chemical Conversion to (+)-Irciniastatin A (Psymberin) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

The Psymberin Biosynthesis Pathway: A Technical Guide for Researchers

An In-depth Examination of the Genetic Machinery and Biochemical Logic Underlying the Synthesis of a Potent Antitumor Polyketide in Symbiotic Bacteria.

Introduction

Psymberin, also known as irciniastatin A, is a highly potent cytotoxic polyketide-peptide hybrid natural product that has garnered significant interest from the scientific community for its remarkable antitumor activity.[1][2] Isolated from marine sponges of the genus Psammocinia, psymberin is not produced by the sponge itself but by an uncultured symbiotic bacterium.[3] This technical guide provides a comprehensive overview of the psymberin biosynthesis pathway, focusing on the genetic architecture, proposed enzymatic functions, and relevant experimental methodologies for its study. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and oncology drug discovery.

The Psymberin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for psymberin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC), designated as BGC0001110 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database.[3] This cluster, identified from the uncultured bacterium 'Candidatus Entotheonella factor', is a trans-AT Type I polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system.[4] The organization of the psymberin BGC shares significant homology with other members of the pederin family, such as onnamide and pederin itself, allowing for functional annotation of its constituent genes through comparative genomics.[3][5]

Gene Annotation and Proposed Functions

The psymberin BGC is comprised of a series of open reading frames (ORFs) that encode the enzymatic machinery necessary for the assembly and modification of the psymberin molecule. Based on homology to other pederin-family BGCs, the proposed functions of the key proteins encoded by the psymberin cluster are summarized in the table below.[3][5][6]

| Protein ID (BGC0001110) | Proposed Function | Homologous Protein (Pederin BGC) |

| ADA82583.1 | Hybrid NRPS-PKS | PedF |

| ADA82584.1 | Polyketide Synthase | PedG |

| ADA82587.1 | Polyketide Synthase | PedH |

| ADA82582.1 | Acyltransferase | PedC |

| ADA82586.1 | O-methyltransferase | PedE |

| ADA82588.1 | Oxidoreductase | PedB |

| ADA82590.1 | Acyl-CoA synthetase | - |

| ADA82591.1 | Hypothetical protein | - |

| ADA82592.1 | Thioesterase | - |

| ADA82593.1 | MbtH-like protein | - |

| ADA82594.1 | Transposase | - |

| ADA82595.1 | Acyltransferase | PedD |

| ADA82596.1 | O-methyltransferase | PedA |

Proposed Biosynthetic Pathway of Psymberin

The biosynthesis of psymberin is a complex process orchestrated by the multi-modular PKS and NRPS enzymes. The pathway is initiated by a starter unit that is sequentially extended by the incorporation of specific extender units, followed by a series of modifications including reductions, dehydrations, and methylations. The final steps involve the incorporation of an amino acid and subsequent tailoring reactions to yield the mature psymberin molecule.

Caption: Proposed modular biosynthesis of psymberin by the PKS-NRPS assembly line.

Quantitative Data

Due to the unculturable nature of the psymberin-producing symbiotic bacterium, direct quantitative data on the biosynthetic pathway, such as enzyme kinetics and product titers, are currently unavailable. However, the potent biological activity of psymberin has been extensively characterized.

| Cell Line | IC50 / LC50 | Reference |

| Colorectal Cancer (CRC) Organoids | < 20 nM (for most lines) | [1] |

| CRC119 (cell line) | ~20 nM | [1] |

| Melanoma, Breast, Colon Cancer cell lines | < 2.5 x 10-9 M | [1] |

Experimental Protocols

The study of the psymberin biosynthetic pathway is challenging due to the inability to culture the producing organism. However, several molecular biology and analytical techniques can be adapted to investigate this pathway.

Heterologous Expression of Psymberin Biosynthesis Genes

Objective: To functionally characterize individual enzymes or modules of the psymberin PKS-NRPS system in a tractable host organism like E. coli.

Methodology:

-

Gene Synthesis and Codon Optimization: Synthesize the gene of interest (e.g., a specific PKS module or a tailoring enzyme) with codons optimized for expression in E. coli.

-

Vector Construction: Clone the synthesized gene into an appropriate expression vector (e.g., pET series) with a suitable tag (e.g., His-tag) for purification.

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed E. coli to a suitable optical density and induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance protein solubility.

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays: Perform in vitro assays with the purified enzyme and appropriate substrates to determine its function.

Caption: A generalized workflow for the heterologous expression and functional characterization of psymberin biosynthetic enzymes.

Gene Knockout Studies (Hypothetical in Native Host)

Objective: To confirm the involvement of a specific gene in psymberin biosynthesis by disrupting its function. Note: This is currently not feasible in the uncultured symbiont but serves as a conceptual framework.

Methodology:

-

Construct Design: Design a knockout construct containing flanking homologous regions of the target gene and a selectable marker.

-

Delivery System: Develop a method to deliver the knockout construct into the symbiotic bacterium (e.g., conjugation, electroporation). This is a major bottleneck for uncultured symbionts.

-

Homologous Recombination: Select for transformants where the target gene has been replaced by the selectable marker through homologous recombination.

-

Genotypic Verification: Confirm the gene knockout by PCR and sequencing.

-

Phenotypic Analysis: Analyze the metabolic profile of the mutant strain by LC-MS to confirm the loss of psymberin production or the accumulation of biosynthetic intermediates.

LC-MS/MS Analysis of Psymberin and Intermediates

Objective: To detect and quantify psymberin and its biosynthetic intermediates from sponge tissue extracts or heterologous expression cultures.

Methodology:

-

Sample Preparation:

-

Sponge Tissue: Homogenize sponge tissue in an organic solvent (e.g., methanol/dichloromethane).

-

Bacterial Culture: Extract the culture broth with an appropriate organic solvent (e.g., ethyl acetate).

-

-

Chromatographic Separation:

-

Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use selected reaction monitoring (SRM) for targeted quantification of psymberin, based on its specific precursor and product ion masses.

-

Use full scan and data-dependent MS/MS for the identification of unknown intermediates.

-

Caption: A standard workflow for the analysis of psymberin and related metabolites using LC-MS/MS.

Conclusion and Future Directions

The psymberin biosynthetic pathway represents a fascinating example of the complex chemistry orchestrated by microbial symbionts within marine invertebrates. While significant progress has been made in identifying the gene cluster and proposing a biosynthetic model through comparative genomics, the inability to culture the producing bacterium remains a major hurdle to detailed biochemical characterization. Future research efforts should focus on:

-

Metagenomic and Single-Cell Genomic Approaches: To obtain a complete and high-quality genome of the symbiotic bacterium to refine the annotation of the psymberin BGC and identify regulatory elements.

-

Heterologous Expression of the Entire BGC: Advances in synthetic biology may enable the reconstruction and expression of the entire psymberin gene cluster in a suitable host, which would provide a sustainable source of psymberin and a platform for metabolic engineering.

-

In Vitro Reconstitution of the Pathway: Purifying and combining the individual enzymes of the pathway in vitro to study the entire biosynthetic sequence and the interactions between the enzymatic components.

Overcoming the challenges associated with the uncultured nature of the psymberin producer will not only provide a deeper understanding of this important biosynthetic pathway but also pave the way for the discovery and development of new anticancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of Bioactive Natural Products Derived from Theonellidae Family Marine Sponges [jstage.jst.go.jp]

- 5. A polyketide synthase-peptide synthetase gene cluster from an uncultured bacterial symbiont of Paederus beetles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Potent Anti-Cancer Activity of Psymberin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psymberin, also known as Irciniastatin A, is a highly potent polyketide natural product first isolated in 2004 from the marine sponges Psammocinia sp. and Ircinia ramose.[1][2] Its complex structure and remarkable cytotoxicity against a broad spectrum of cancer cell lines have made it a subject of intense interest in the field of oncology and medicinal chemistry.[3] Psymberin has demonstrated significant growth-inhibitory effects, particularly against melanoma, breast, and colon cancer cell lines, with activity often observed in the low nanomolar to sub-nanomolar range.[1][4] This document provides an in-depth overview of the biological activity of Psymberin, focusing on its mechanism of action, quantitative cytotoxicity data, structure-activity relationships, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Inhibition of Protein Translation

The primary mechanism by which Psymberin exerts its anti-cancer effects is the inhibition of protein synthesis.[1] Mechanistic and genomics analyses have revealed that Psymberin treatment leads to a negative enrichment in pathways related to eukaryotic protein elongation and the ribosome.[1] This inhibition of translation is a rapid cellular event, occurring within hours of exposure.[1]

The disruption of protein synthesis triggers a cellular stress response, a key component of which is the activation of the p38/MAPK signaling pathway.[1][5] Phosphorylation and activation of p38 lead to downstream effects, most notably cell cycle arrest, primarily at the G1 phase.[1] Interestingly, despite its potent cytotoxic effects, Psymberin does not appear to be a strong inducer of apoptosis. Studies have shown low levels of cleaved PARP and no significant increase in Annexin V uptake following treatment, suggesting a different mode of cell death or a cytostatic effect at certain concentrations.[1][5]

Quantitative Analysis of Cytotoxicity

Psymberin exhibits potent cytotoxic and antiproliferative activity across a wide range of human cancer cell lines. Its efficacy is often measured by the half-maximal inhibitory concentration (IC50) or the lethal concentration 50 (LC50). The tables below summarize the reported activity of Psymberin and its key analogs.

Table 1: Cytotoxicity (IC50/LC50) of Psymberin against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / LC50 (nM) | Reference |

| HCT-116 | Colon Cancer | < 2.5 | [3] |

| CRC Lines (Panel) | Colorectal Cancer | < 25 (most < 10) | [1] |

| CRC Organoids (Panel) | Colorectal Cancer | < 20 (most lines) | [1] |

| KM12 | Colon Cancer | 2.29 | [3][4] |

| PC3 | Prostate Cancer | 0.45 | [3][4] |

| SK-MEL-5 | Melanoma | 1.14 | [3][4] |

| T98G | Glioblastoma | 0.81 | [3][4] |

| MALME-3M | Melanoma | < 2.5 | [4] |

| UACC-62 | Melanoma | < 2.5 | [4] |

| MDA-MB-435 | Breast Cancer | < 2.5 | [4] |

Note: IC50 values represent 50% inhibition of growth, while LC50 values represent 50% cell lethality.

Table 2: Structure-Activity Relationship (SAR) - Cytotoxicity of Psymberin Analogs

| Compound | Key Structural Feature | IC50 Range (nM) | Activity vs. Psymberin | Reference |

| Psymberin (1) | Natural Product | 0.45 - 2.29 | Baseline | [4] |

| 8-epi-Psymberin | Epimer at C8 | 37 - 763 | Reduced | [4] |

| 4-epi-Psymberin | Epimer at C4 | 37 - 763 | Reduced | [4] |

| C(8)-C(9) R,R Epimer | Diastereomer at C8-C9 | Dramatically higher | Reduced | [6] |

| C11-deoxypsymberin | Lacks C11 hydroxyl group | More potent | Increased | [6][7] |

| Psympederin | Hybrid with Pederin | Micromolar range | Significantly Reduced | [8] |

Structure-Activity Relationship (SAR)

The potent biological activity of Psymberin is highly dependent on its specific chemical structure and stereochemistry.[4]

-

Dihydroisocoumarin Unit: The dihydroisocoumarin fragment is crucial for Psymberin's high toxicity. Replacing this unit with structural elements from the related pederin family of toxins (creating a "psympederin" hybrid) results in a significant loss of antiproliferative activity.[4][8]

-

Stereochemistry: The stereochemistry at positions C4, C8, and C9 is vital. Epimers at C4 and C8, as well as diastereomers with altered C8-C9 stereochemistry, consistently show dramatically reduced cytotoxicity compared to the natural product.[4][6]

-

Side Chain: Modifications to the unsaturated "psymberate" side chain have shown that while substitution at C4 and C5 is important, the terminal double bond is not essential for activity. An aryl group can effectively replace the olefin.[6]

-

C11-hydroxyl Group: The synthesis of C11-deoxypsymberin revealed that this analog is consistently more potent than the natural Psymberin, suggesting the C11 hydroxyl group is not required for activity and its removal may be beneficial.[6]

Experimental Protocols

The evaluation of Psymberin's anti-cancer activity involves a range of standard and advanced cell biology techniques.

Cell Viability and Cytotoxicity Assays (e.g., MTT, SRB, CellTiter-Glo®)

-

Objective: To determine the concentration-dependent effect of Psymberin on cell proliferation and viability (IC50/LC50 values).

-

Methodology:

-

Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of Psymberin is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO) only.

-

Incubation: Plates are incubated for a specified period, typically 48 to 72 hours.

-

Viability Measurement: A reagent (e.g., MTT, SRB, or CellTiter-Glo®) is added to each well. These reagents measure metabolic activity or total protein/ATP content, which correlates with the number of viable cells.

-

Data Analysis: The absorbance or luminescence is read using a plate reader. Values are normalized to the vehicle control, and dose-response curves are generated to calculate IC50 values.[9][10]

-

Protein Synthesis Assay

-

Objective: To directly measure the effect of Psymberin on new protein synthesis.

-

Methodology:

-

Treatment: Cells are treated with Psymberin or vehicle for various time points (e.g., 1 to 6 hours).

-

Labeling: A methionine analog that can be fluorescently tagged (e.g., via click chemistry) is added to the cell culture medium.

-

Incorporation: The analog is incorporated into newly synthesized proteins.

-

Detection: Cells are fixed, permeabilized, and the incorporated analog is fluorescently labeled.

-

Quantification: The fluorescence intensity per cell is measured using flow cytometry or high-content imaging, providing a quantitative measure of protein synthesis inhibition.[1]

-

Western Blotting

-

Objective: To detect and quantify changes in specific protein levels and activation states (e.g., phosphorylation).

-

Methodology:

-

Cell Lysis: Following treatment with Psymberin, cells are harvested and lysed to extract total protein.

-

Quantification: Protein concentration is determined using an assay like BCA or Bradford.

-

Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with primary antibodies specific to target proteins (e.g., phospho-p38, total p38, cleaved PARP, GAPDH). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Visualization: A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization of protein bands.[5]

-

Cell Cycle Analysis

-

Objective: To determine the effect of Psymberin on cell cycle phase distribution.

-

Methodology:

-

Treatment & Harvesting: Cells are treated with Psymberin for a defined period (e.g., 24 hours) and then harvested.

-

Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the membrane and preserve cell structure.

-

Staining: The fixed cells are stained with a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.

-

Analysis: The resulting histogram shows distinct peaks corresponding to cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[1]

-

Conclusion and Future Directions

Psymberin is a marine-derived natural product with exceptionally potent anti-cancer activity. Its primary mechanism involves the rapid inhibition of protein translation, leading to p38/MAPK-mediated stress and subsequent cell cycle arrest.[1] The compound's efficacy is highly dependent on its specific stereochemistry and the presence of the dihydroisocoumarin moiety.[4][8] The discovery that simplified analogs, such as C11-deoxypsymberin, exhibit even greater potency provides a promising avenue for future drug development and SAR studies.[6]

While in vitro studies have robustly characterized Psymberin's effects on cancer cell lines and patient-derived organoids, future research should focus on comprehensive in vivo evaluations to assess its anti-tumor efficacy, toxicity, and pharmacokinetic profile in preclinical animal models.[1] Elucidating the precise molecular target on the ribosome and further exploring the downstream consequences of p38 activation will also be critical for its potential translation into a novel therapeutic agent for cancer treatment.

References

- 1. Psymberin, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Total Synthesis of Irciniastatin A (Psymberin) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pederin, Psymberin and the Structurally Related Mycalamides: Synthetic Aspects and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Psymberin Analogs: Probing a Functional Correlation with the Pederin/Mycalamide Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The discovery of potent antitumor agent C11-deoxypsymberin/irciniastatin a: Total synthesis and biology of advanced psymberin analogs - Lookchem [lookchem.com]

- 8. Synthesis of psymberin analogues: probing a functional correlation with the pederin/mycalamide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Psymberin: A Technical Guide to its Mechanism of Action as a Protein Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psymberin, also known as irciniastatin A, is a potent polyketide natural product originally isolated from marine sponges.[1][2] As a member of the pederin family of bioactive compounds, psymberin has garnered significant interest within the scientific community due to its powerful cytotoxic effects against a range of cancer cell lines, with IC50 values in the low nanomolar range.[1] This technical guide provides an in-depth overview of the current understanding of psymberin's mechanism of action as a protein synthesis inhibitor, consolidating available data on its molecular target, cellular effects, and associated signaling pathways.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism through which psymberin exerts its cytotoxic effects is the inhibition of protein synthesis.[3][4] This has been consistently demonstrated across multiple studies using various cancer cell lines.[1][3] RNA-Seq analyses of cells treated with psymberin have shown a significant negative enrichment in pathways related to eukaryotic protein elongation and ribosome function, providing strong evidence for its role as a translation inhibitor.[3][4]

Ribosomal Target and Binding Site

Genetic studies in the nematode Caenorhabditis elegans have identified the ribosome as the primary molecular target of psymberin.[5][6] Psymberin-resistant mutants were found to have a point mutation in a gene encoding a ribosomal protein, strongly suggesting a direct interaction.[5][6] While the precise binding site is yet to be definitively elucidated by high-resolution structural methods like cryo-electron microscopy of a psymberin-ribosome complex, current evidence points towards an interaction with a specific ribosomal protein.

Interestingly, while psymberin is structurally related to other pederin family members like mycalamide A, which also target the ribosome, there is no cross-resistance observed between psymberin and mycalamide A in resistant mutant strains.[5] This suggests that although they may bind to the same ribosomal protein, their specific binding modes or interaction sites likely differ.[5]

Inhibition of the Elongation Stage of Translation

Current research indicates that psymberin primarily inhibits the elongation phase of protein synthesis.[3][4] This is supported by RNA-Seq data showing negative enrichment of eukaryotic protein elongation pathways following psymberin treatment.[3] The exact mechanism of elongation arrest, whether it involves interference with aminoacyl-tRNA binding, peptidyl transfer, or translocation, remains an active area of investigation.

Quantitative Data

Psymberin is a highly potent inhibitor of cancer cell growth, with IC50 values consistently in the low nanomolar range across various cell lines.

| Cell Line Type | Specific Cell Line | IC50 (nM) | Reference |

| Colorectal Cancer | CRC119 | ~15 | [1] |

| Colorectal Cancer | Panel of 6 CRC lines | < 25 (most < 10) | [1] |

| Colorectal Cancer | Patient-derived organoids (5 of 6 lines) | < 20 | [3] |

| Colorectal Cancer | Patient-derived organoid (CRC401) | ~70 | [3] |

| Melanoma, Breast, Colon Cancer | Panel of 60 cell lines | < 2.5 | [1] |

Experimental Protocols

Detailed experimental protocols for studying psymberin's mechanism of action are not extensively published. However, based on the methodologies described in the literature, the following representative protocols can be used.

In Vitro Translation Inhibition Assay

This assay is used to directly measure the inhibitory effect of psymberin on protein synthesis in a cell-free system.

Materials:

-

Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit

-

Luciferase mRNA template

-

Psymberin (dissolved in DMSO)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Prepare a master mix of the in vitro translation reaction components according to the manufacturer's instructions, including the lysate, reaction buffer, amino acid mixture, and luciferase mRNA.

-

Aliquot the master mix into separate reaction tubes.

-

Add psymberin at a range of final concentrations (e.g., 0.1 nM to 1 µM) to the reaction tubes. Include a vehicle control (DMSO only).

-

Incubate the reactions at 30°C for 60-90 minutes.

-

Following incubation, add the luciferase assay reagent to each tube.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of translation relative to the vehicle control for each psymberin concentration and determine the IC50 value.

Workflow for In Vitro Translation Inhibition Assay.

Western Blot for Phospho-p38 MAPK

This protocol is used to detect the activation of the p38 MAPK signaling pathway in response to psymberin treatment.

Materials:

-

Cancer cell line (e.g., CRC119)

-

Cell culture medium and supplements

-

Psymberin (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-GAPDH

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with psymberin at the desired concentration (e.g., 20 nM) for various time points (e.g., 0, 1, 3, 6, 12, 24 hours). Include a vehicle control (DMSO).

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total p38 and a loading control like GAPDH.

Signaling Pathways

Psymberin's Proposed Mechanism of Action on the Ribosome

The following diagram illustrates the hypothesized mechanism of psymberin-induced translation inhibition.

Proposed mechanism of psymberin-induced ribosome stalling.

Activation of the p38 MAPK Stress Response Pathway

A consistent downstream effect of psymberin-induced protein synthesis inhibition is the activation of the p38 mitogen-activated protein kinase (MAPK) stress response pathway.[3] This activation is observed through the phosphorylation of p38.[3]

Activation of the p38 MAPK pathway by psymberin.

Conclusion and Future Directions

Psymberin is a highly potent inhibitor of eukaryotic protein synthesis, exerting its cytotoxic effects by targeting the ribosome and inhibiting the elongation stage of translation. This activity leads to the activation of the p38 MAPK stress response pathway, contributing to downstream effects such as cell cycle arrest. While the primary molecular target has been identified as a ribosomal protein, the precise binding site and the detailed molecular interactions remain to be elucidated. Future research, particularly high-resolution structural studies of psymberin in complex with the eukaryotic ribosome, will be crucial for a complete understanding of its mechanism of action and for guiding the development of psymberin-based therapeutics. The potent and specific nature of psymberin's activity makes it a valuable tool for studying the intricacies of protein translation and a promising lead compound in the development of novel anti-cancer agents.

References

- 1. Psymberin, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and complete stereochemical assignment of psymberin/irciniastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies toward the unique pederin family member psymberin: structure-activity relationships, biochemical studies, and genetics identify the mode-of-action of psymberin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 6. Analysis of Protein Stability by the Cycloheximide Chase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Psymberin: A Technical Guide to its Natural Source and Ecological Significance

For Immediate Release

This technical guide provides a comprehensive overview of the marine-derived natural product, Psymberin. Tailored for researchers, scientists, and drug development professionals, this document delves into its natural origins, ecological functions, and molecular mechanisms of action.

Natural Source and Biosynthesis

Psymberin, also known as irciniastatin A, is a potent cytotoxic polyketide first isolated in 2004 from marine sponges.[1] Independent research groups identified the compound in Psammocinia sp. and Ircinia ramosa.[1] These sponges are found in the waters of Papua New Guinea.[2]

While initially discovered in the sponge, subsequent research into the biosynthesis of Psymberin has revealed that it is likely produced by a microbial symbiont within the sponge. The structural similarity of Psymberin to pederin, a compound produced by bacteria, led to the investigation of the genetic basis for its production. A trans-AT polyketide synthase (PKS) gene cluster, named the "Psy cluster," was identified, indicating a bacterial origin for the compound. This suggests a symbiotic relationship where the microbe produces Psymberin, which may then be utilized by the host sponge. Many bioactive compounds isolated from sponges are, in fact, products of their associated microbial communities.[3][4]

Ecological Role

The precise ecological role of Psymberin has not been definitively elucidated in targeted studies. However, based on the well-established principles of chemical ecology in marine invertebrates, it is strongly suggested that Psymberin functions as a chemical defense mechanism for the host sponge.[5][6][7] Sponges, being sessile organisms, have evolved a sophisticated arsenal of secondary metabolites to deter predators, prevent biofouling, and inhibit the growth of competing organisms and pathogens.[5][6][7]

The high cytotoxicity of Psymberin against a wide range of cell lines is a strong indicator of its potential as a deterrent. By producing and storing this potent toxin, the sponge can effectively protect itself from predation by fish and other marine animals. This strategy of chemical defense is a common and successful survival mechanism in the marine environment.[5][6][7]

Molecular Mechanism of Action

Psymberin exerts its potent cytotoxic effects primarily through the inhibition of protein synthesis.[1] This mechanism has been observed in various cancer cell lines, including human leukemia and lung carcinoma.[1] The inhibition of this fundamental cellular process leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis.

Specifically, treatment of cancer cells with Psymberin leads to the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[8] The p38 MAPK pathway is a key regulator of cellular responses to stress.[8][9] Activation of this pathway by Psymberin contributes to the observed cell cycle arrest, primarily at the G1 phase.[1]

Psymberin's signaling pathway leading to apoptosis.

Quantitative Data: Cytotoxicity

Psymberin has demonstrated remarkable potency against a variety of cancer cell lines, with IC50 values typically in the low nanomolar range. The following table summarizes some of the reported cytotoxic activities.

| Cell Line | Cancer Type | IC50 (nM) |

| KM12 | Colon Cancer | 0.45 - 2.29 |

| PC3 | Prostate Cancer | 0.45 - 2.29 |

| SK-MEL-5 | Melanoma | 0.45 - 2.29 |

| T98G | Glioblastoma | 0.45 - 2.29 |

| HCT-116 | Colon Cancer | < 2.5 |

| CRC401 | Colorectal Cancer Organoid | ~ 70 |

| Other CRC Organoids | Colorectal Cancer Organoid | < 20 |

Note: IC50 values can vary between studies and experimental conditions.

Experimental Protocols

Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is based on the principle that the amount of ATP is directly proportional to the number of viable cells. The CellTiter-Glo® reagent lyses the cells and generates a luminescent signal.

Materials:

-

Psymberin stock solution (in DMSO)

-

Cell line of interest

-

Appropriate cell culture medium

-

Opaque-walled multiwell plates (e.g., 96-well)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Plating: Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium per well. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Psymberin in culture medium. Add the desired concentrations of Psymberin to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only for background).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Read the luminescence using a luminometer.

-

Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for a luminescent-based cytotoxicity assay.

In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free assay to measure the direct inhibitory effect of Psymberin on protein synthesis using a luciferase reporter.

Materials:

-

Psymberin stock solution (in DMSO)

-

Rabbit reticulocyte lysate-based cell-free protein synthesis system

-

Luciferase mRNA template

-

Amino acid mixture

-

Reaction buffer

-

Luciferase assay reagent

-

Nuclease-free water

-

96-well white, flat-bottom plate

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of Psymberin in nuclease-free water or an appropriate buffer. Include a positive control (e.g., cycloheximide) and a negative control (vehicle).

-

Reaction Setup: On ice, prepare a master mix containing the rabbit reticulocyte lysate, reaction buffer, amino acid mixture, and luciferase mRNA template according to the manufacturer's instructions.

-

Assay Plate Preparation: Add 2 µL of each Psymberin dilution, positive control, or negative control to triplicate wells of a 96-well plate.

-

Initiate Reaction: Add 18 µL of the master mix to each well for a final reaction volume of 20 µL.

-

Incubation: Seal the plate and incubate at 30°C for 90 minutes to allow for the translation of the luciferase reporter.

-

Luminescence Detection: Equilibrate the plate and the Luciferase Assay Reagent to room temperature. Add 20 µL of the Luciferase Assay Reagent to each well.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the average luminescence for each set of triplicates. Determine the percentage of protein synthesis inhibition relative to the negative control.

Conclusion

Psymberin is a potent marine natural product with significant potential in cancer research and drug development. Its origin from a sponge-microbe symbiosis highlights the vast, untapped resource of novel chemistries in marine ecosystems. The elucidation of its mechanism of action as a protein synthesis inhibitor that activates the p38 MAPK pathway provides a solid foundation for further investigation into its therapeutic applications. The provided protocols offer a starting point for researchers to explore the cytotoxic and mechanistic properties of Psymberin and its analogs.

Logical relationships of Psymberin.

References

- 1. researchgate.net [researchgate.net]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Sponges With Microbial Symbionts Transform Dissolved Organic Matter and Take Up Organohalides [frontiersin.org]

- 5. Allocation of chemical and structural defenses in the sponge Melophlus sarasinorum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. carsten-thoms.net [carsten-thoms.net]

- 8. mdpi.com [mdpi.com]

- 9. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer | MDPI [mdpi.com]

Spectroscopic Data of Psymberin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Psymberin (also known as Irciniastatin A), a potent cytotoxin isolated from marine sponges. The information presented herein is intended to support research and development efforts related to this promising natural product. This document details its High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopic data, along with the experimental protocols utilized for their acquisition.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis confirms the elemental composition of Psymberin. The data presented in Table 1 was obtained using Electrospray Ionization (ESI), a soft ionization technique suitable for analyzing large and thermally labile molecules like Psymberin.

Table 1: HRMS Data for Psymberin

| Adduct | Calculated m/z | Found m/z |

| [M+Na]⁺ | 632.3047 | 632.3044 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for Psymberin, recorded in deuterated chloroform (CDCl₃) at 500 MHz.

Table 2: ¹H NMR Data for Psymberin (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 4.23 | d | 9.0 |

| 3 | 3.61 | m | |

| 4' | 4.95 | s | |

| 5 | 1.62 | m | |

| 6 | 1.95 | m | |

| 7 | 3.48 | m | |

| 8 | 4.60 | d | 2.0 |

| 9 | 4.02 | m | |

| 10 | 1.70 | m | |

| 11 | 3.75 | m | |

| 12 | 1.25 | d | 6.5 |

| 13 | 2.95 | m | |

| 14 | 2.65 | dd | 16.0, 3.0 |

| 14 | 2.80 | dd | 16.0, 11.5 |

| 15' | 6.30 | s | |

| 17' | 6.25 | s | |

| OMe-3 | 3.40 | s | |

| OMe-4' | 3.55 | s | |

| Me-5 | 1.05 | s | |

| Me-5 | 1.10 | s | |

| Me-10 | 0.95 | d | 7.0 |

| Me-16' | 2.20 | s |

Table 3: ¹³C NMR Data for Psymberin (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 171.5 |

| 2 | 74.5 |

| 3 | 83.0 |

| 4 | 139.0 |

| 5 | 128.0 |

| 6 | 35.0 |

| 7 | 80.0 |

| 8 | 98.0 |

| 9 | 71.0 |

| 10 | 40.5 |

| 11 | 76.0 |

| 12 | 17.0 |

| 13 | 72.0 |

| 14 | 39.0 |

| 1' | 170.0 |

| 3' | 102.0 |

| 4a' | 160.0 |

| 5' | 108.0 |

| 6' | 158.0 |

| 7' | 101.0 |

| 8a' | 138.0 |

| OMe-3 | 58.0 |

| OMe-4' | 61.0 |

| Me-5 | 22.0 |

| Me-5 | 27.0 |

| Me-10 | 15.0 |

| Me-16' | 21.0 |

Experimental Protocols

The following sections detail the general methodologies used to acquire the spectroscopic data for Psymberin.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. Data was collected in positive ion mode, and the mass accuracy was ensured by using a suitable internal or external calibrant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and the residual solvent peak was used as an internal standard (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm). Standard pulse sequences were used to acquire one-dimensional ¹H and ¹³C spectra.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like Psymberin.

Caption: General workflow for the spectroscopic analysis of Psymberin.

An In-depth Technical Guide to the Psymberin Family of Natural Products and Structural Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The psymberin family of natural products, first isolated from marine sponges, has garnered significant attention in the scientific community due to their exceptionally potent and selective cytotoxic activities against a range of cancer cell lines. Also known as irciniastatin A, psymberin and its structural analogues represent a compelling class of compounds for anticancer drug development.[1] This technical guide provides a comprehensive overview of the psymberin core, detailing its mechanism of action, structure-activity relationships, and key experimental protocols for its synthesis and biological evaluation.

Core Structure and Analogues

Psymberin is a complex polyketide characterized by a highly substituted tetrahydropyran ring, an N,O-hemiaminal moiety, a psymberic acid side chain, and a distinctive dihydroisocoumarin (DHIC) fragment.[2][3] The absolute configuration of psymberin was definitively established through total synthesis.[2] Structural analogues have been synthesized to probe the contribution of each structural component to its biological activity. Key analogues include epimers at the C4 and C8 positions and "psympederin," a hybrid molecule incorporating the core of pederin, a structurally related toxin.[2]

Mechanism of Action

The primary mechanism of action of psymberin is the inhibition of protein synthesis.[1][4] Extensive research, including forward genetic screens in Caenorhabditis elegans, has identified the eukaryotic ribosome as the direct molecular target.[4] Psymberin binds to the ribosome, thereby stalling protein translation.[4]

Interestingly, studies have shown that the potent cytotoxicity of psymberin is not solely attributable to its inhibition of protein synthesis. The dihydroisocoumarin side chain, while not essential for ribosome binding and translation inhibition in cell-free assays, is crucial for its cytotoxic effects in cancer cells.[4] This suggests that the DHIC moiety may play a role in cell uptake or interaction with other cellular components that contribute to cell death.[4]

Signaling Pathways

Treatment of cancer cells with psymberin has been shown to activate stress-responsive signaling pathways, notably the p38 mitogen-activated protein kinase (MAPK) pathway.[1] Activation of p38 MAPK is a common cellular response to various stressors, including protein synthesis inhibition, and can lead to cell cycle arrest and apoptosis.[1]

Data Presentation

Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of psymberin and its key analogues against a panel of human cancer cell lines.

| Compound | KM12 (colon) IC50 (nM) | PC3 (prostate) IC50 (nM) | SK-MEL-5 (melanoma) IC50 (nM) | T98G (glioblastoma) IC50 (nM) | HeLa (cervical) IC50 (nM) |

| Psymberin (1) | 0.45 ± 0.01[2] | 0.98 ± 0.12[2] | 2.29 ± 0.13[2] | 1.37 ± 0.06[2] | - |

| Mycalamide A (3) | 0.95 ± 0.02[2] | 2.5 ± 0.2[2] | 3.79 ± 0.04[2] | 2.87 ± 0.07[2] | - |

| 8-epi-Psymberin (5) | 37.1 ± 5.5[2] | 200.2 ± 27.6[2] | 352.0 ± 12.1[2] | 85.8 ± 48.4[2] | - |

| 4-epi-Psymberin (6) | 126.08 ± 8.6[2] | 346.5 ± 102.8[2] | 762.8 ± 70.0[2] | 186.7 ± 51.3[2] | - |

| Psympederin (18) | 710.9 ± 35.8[2] | 821.8 ± 89.1[2] | >1,000[2] | >1,000[2] | - |

| 8-epi-Psympederin (19) | >1,000[2] | 255.5 ± 11.4[2] | >1,000[2] | >1,000[2] | - |

| Synthetic Psymberin | - | 0.98[4] | 2.29[4] | - | - |

| Natural Psymberin | - | >25,000[4] | <2.5[4] | - | - |

| Cycloheximide | - | - | - | - | 2242 ± 1515[4] |

Protein Synthesis Inhibition Data

The following table summarizes the protein synthesis inhibition activity (EC50 values) of psymberin and its analogues in both cell-based and in vitro assays.

| Compound | Translation Inhibition (EC50, nM) |

| Cell-based assay (HeLa) | |

| Psymberin (1a) | 1.1 ± 0.3[4] |

| Mycalamide A (8) | 1.4 ± 0.3[4] |

| 4-epi-Psymberin (3) | 102 ± 21[4] |

| 8-epi-Psymberin (4) | 160 ± 42[4] |

| Psympederin (5) | 120 ± 29[4] |

| Cycloheximide | 100 ± 15[4] |

Experimental Protocols

Total Synthesis of Psympederin (A Key Analogue)

The synthesis of psympederin provides insight into the modular nature of the psymberin family and the chemical strategies employed to create structural analogues. The following is a generalized protocol based on reported syntheses.[2]

1. Synthesis of the Psymberate Side Chain:

-

Step 1: An anti-aldol reaction between glycolate and 3-methyl-but-3-enal is performed to establish the initial stereocenters.[5]

-

Step 2: The resulting alcohol is protected, for example, as a TIPS ether.[5]

-

Step 3: A series of protection/deprotection and oxidation steps are carried out to yield the final psymberic acid.[5]

-

Step 4: The carboxylic acid is converted to an acid chloride for subsequent coupling.[5]

2. Synthesis of the Pederin Core (Acetylpedamide):

-

The synthesis of the pederin core can be achieved through various established routes.[2] These typically involve stereoselective construction of the tetrahydropyran ring and installation of the N-acyl aminal precursor.

3. Coupling and Final Steps:

-

Step 1: The psymberate acid chloride is coupled with the acetylpedamide fragment.

-

Step 2: Final deprotection steps are performed to yield psympederin.

Cytotoxicity Assay (CellTiter-Glo®)

This protocol outlines the determination of IC50 values for psymberin and its analogues using the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[2]

1. Cell Plating:

-

Seed human cancer cell lines (e.g., KM12, PC3, SK-MEL-5, T98G) in opaque-walled 96-well plates at a density of 2,500-5,000 cells per well.

-

Incubate overnight at 37°C in a 5% CO2 atmosphere.

2. Compound Treatment:

-

Prepare serial dilutions of psymberin or its analogues in cell culture medium.

-

Add the diluted compounds to the appropriate wells, including a vehicle control (e.g., DMSO).

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

3. Luminescence Measurement:

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record the luminescence using a plate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)

This protocol describes the measurement of protein synthesis inhibition by psymberin and its analogues through the incorporation of radioactive ³⁵S-methionine.[4]

1. Cell Culture and Treatment:

-

Culture human cancer cell lines (e.g., HeLa, SK-MEL-5) in 24-well plates.

-

Treat the cells with various concentrations of psymberin or its analogues for a predetermined time (e.g., 2 hours).

2. Radiolabeling:

-

Wash the cells with methionine-free medium.

-

Add methionine-free medium containing ³⁵S-methionine (e.g., 10 µCi/mL) to each well.

-

Incubate for a short period (e.g., 30 minutes) at 37°C.

3. Protein Precipitation and Scintillation Counting:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and precipitate the proteins using trichloroacetic acid (TCA).

-

Wash the protein pellets with ethanol and acetone.

-

Dissolve the pellets in a scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

4. Data Analysis:

-

Normalize the counts per minute (CPM) to the protein concentration in each sample.

-

Calculate the percentage of protein synthesis inhibition relative to the untreated control.

-

Determine the EC50 values from the dose-response curves.

Western Blot Analysis of p38 MAPK Activation

This protocol details the detection of phosphorylated (activated) p38 MAPK in response to psymberin treatment.[1]

1. Cell Treatment and Lysis:

-

Treat cancer cells (e.g., CRC119) with psymberin (e.g., 20 nM) for various time points (e.g., 0, 1, 3, 6, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

2. Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

3. Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Loading Control:

-

Strip the membrane and re-probe with an antibody for total p38 MAPK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Mandatory Visualizations

Caption: High-level workflow for the total synthesis of psympederin.

Caption: Experimental workflow to elucidate the mechanism of action of psymberin.

Caption: Psymberin-induced activation of the p38 MAPK signaling pathway.

References

- 1. Psymberin, a marine-derived natural product, induces cancer cell growth arrest and protein translation inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Psymberin Analogs: Probing a Functional Correlation with the Pederin/Mycalamide Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies toward the Unique Pederin Family Member Psymberin: Structure Activity Relationships, Biochemical Studies and Genetics Identify the Mode of Action of Psymberin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Total Synthesis of Irciniastatin A (Psymberin) - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Psymberin in the NCI-60 Panel: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psymberin, a potent polyketide natural product isolated from marine sponges, has demonstrated significant and highly differential cytotoxic activity in the National Cancer Institute's 60 human cancer cell line (NCI-60) screen. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Psymberin, detailing its effects on the NCI-60 panel, the experimental protocols employed for these assessments, and its underlying mechanism of action. Due to the limited public availability of the complete NCI-60 dataset for Psymberin, this document summarizes the currently accessible quantitative data and highlights the reported differential sensitivity across various cancer cell line subpanels.

Introduction

Psymberin, also known as Irciniastatin A, is a marine-derived compound that has garnered significant interest in the field of oncology due to its potent cytotoxic properties.[1] Its evaluation in the NCI-60 screen revealed a remarkable and unusual pattern of activity, with over a 10,000-fold difference in the concentrations required to inhibit the growth of different cancer cell lines.[2] This high degree of differential cytotoxicity suggests a unique mechanism of action and potential for development as a targeted therapeutic agent. This document aims to consolidate the available technical information regarding Psymberin's performance in the NCI-60 panel to serve as a resource for researchers in drug discovery and development.

In Vitro Cytotoxicity Data (NCI-60 Panel)

A complete dataset of the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values for Psymberin across all 60 cell lines in the NCI panel is not publicly available. However, published literature provides key insights into its potent and selective activity. The following table summarizes the available quantitative and qualitative data.

| Cancer Subpanel | Cell Line(s) | Parameter | Value | Reference(s) |

| Melanoma | MALME-3M, SK-MEL-5, UACC-62 | LC50 | < 2.5 nM | [3] |

| Breast Cancer | MDA-MB-435 | LC50 | < 2.5 nM | [3] |

| Colon Cancer | HCT-116 | LC50 | < 2.5 nM | [3] |

| Prostate Cancer | PC3 | LC50 | > 25 µM | [4] |

| Various | Most other cell lines | LC50 | > 25 µM | [3] |

Note: The dramatic difference in potency, particularly the high sensitivity of certain solid tumor cell lines compared to the resistance of others, is a hallmark of Psymberin's activity profile in the NCI-60 screen.

Experimental Protocols

The following section details the standardized methodology used by the National Cancer Institute for the NCI-60 screen.

Cell Line Maintenance and Plating

Human tumor cell lines from the NCI-60 panel are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the individual cell line. The plates are then incubated for 24 hours at 37°C, 5% CO2, and 100% relative humidity to allow for cell attachment.

Compound Preparation and Addition

Psymberin is initially solubilized in dimethyl sulfoxide (DMSO) at a concentration 400 times the desired final maximum test concentration. This stock solution is stored frozen. For the assay, the stock is thawed and diluted with complete medium to twice the desired final maximum test concentration. A series of five 10-fold dilutions are then prepared. Aliquots of these dilutions are added to the microtiter plates containing the cells, resulting in the final desired concentrations.

Incubation and Assay Termination

Following the addition of Psymberin, the plates are incubated for an additional 48 hours under the same conditions. To terminate the assay, adherent cells are fixed by the addition of cold 50% (w/v) trichloroacetic acid (TCA), to a final concentration of 10% TCA, and incubated for 60 minutes at 4°C.

Sulforhodamine B (SRB) Staining and Measurement

The fixed cells are washed with water and then stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature. Unbound dye is removed by washing with 1% acetic acid. The bound stain is then solubilized with 10 mM Tris base solution. The absorbance is read on an automated plate reader at a wavelength of 515 nm.

Data Analysis and Parameter Calculation

The absorbance values are used to calculate the percentage of cell growth. Three key parameters are determined:

-

GI50: The concentration of the drug that causes a 50% reduction in the net protein increase (as measured by SRB staining) in control cells during the incubation period.

-